molecular formula C28H46N2O8 B1255042 [(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate

[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate

Cat. No.: B1255042
M. Wt: 538.7 g/mol
InChI Key: PMKUFDGLMYDGTM-HLSPSEGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate is a natural product found in Ancorinidae and Jaspis with data available.

Scientific Research Applications

Synthesis and Molecular Docking Study

A study by Katariya et al. (2021) explored the synthesis of novel biologically potent heterocyclic compounds, incorporating 1,3-oxazole along with other heterocyclic entities. These compounds demonstrated significant anticancer and antimicrobial activities, suggesting the potential of 1,3-oxazole derivatives in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).

Oxazole Derivatives in Organic Chemistry

Prokopenko et al. (2010) synthesized derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, highlighting the significance of oxazole derivatives in organic chemistry and their potential for further chemical transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Oxazole Structural Units in Catalysis

Ochędzan-Siodłak et al. (2021) investigated the use of naturally occurring oxazole structural units in vanadium catalysts for polymerization reactions. This research underscores the role of 1,3-oxazole derivatives in catalysis, particularly in polymerization processes (Ochędzan-Siodłak, Siodłak, Banaś, Halikowska, Wierzba, & Doležal, 2021).

Chemistry of Bacterial Endotoxins

Diolez, Sarfati, and Szabó (1985) explored the reactions of oxazolines derived from specific glucopyranose structures, contributing to the understanding of bacterial endotoxins and their chemical properties. This research has implications for the study of bacterial infections and their treatment (Diolez, Sarfati, & Szabó, 1985).

Corrosion Inhibition Studies

Rahmani et al. (2018) conducted experimental and quantum chemical studies on oxazole derivatives as corrosion inhibitors on mild steel. This indicates the potential application of such derivatives in industrial settings, particularly in corrosion prevention (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).

Properties

Molecular Formula

C28H46N2O8

Molecular Weight

538.7 g/mol

IUPAC Name

[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate

InChI

InChI=1S/C28H46N2O8/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-25(34)38-27(24-16-29-18-37-24)28-30-21(17-36-28)22(32)15-23(33)26(35)20(3)31/h16-20,22-23,26-27,31-33,35H,4-15H2,1-3H3/t20-,22+,23-,26?,27+/m1/s1

InChI Key

PMKUFDGLMYDGTM-HLSPSEGFSA-N

Isomeric SMILES

C[C@H](C([C@@H](C[C@@H](C1=COC(=N1)[C@H](C2=CN=CO2)OC(=O)CCCCCCCCCCCC(C)C)O)O)O)O

Canonical SMILES

CC(C)CCCCCCCCCCCC(=O)OC(C1=CN=CO1)C2=NC(=CO2)C(CC(C(C(C)O)O)O)O

synonyms

bengazole B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate
Reactant of Route 2
[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate
Reactant of Route 3
[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate
Reactant of Route 4
[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate
Reactant of Route 5
[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate
Reactant of Route 6
[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate

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